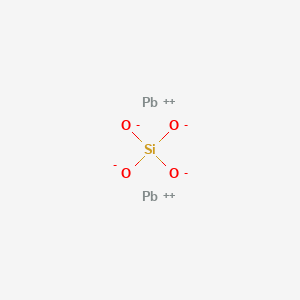

Lead orthosilicate

Description

Properties

IUPAC Name |

lead(2+);silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.2Pb/c1-5(2,3)4;;/q-4;2*+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPREOFRPYTKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Pb2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent) | |

| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015906715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

5.1e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15906-71-5 | |

| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015906715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Fabrication Methodologies for Lead Orthosilicate and Analogous Systems

Thin Film Deposition Techniques for Orthosilicate (B98303) Layers

Sol-Gel Coating Applications

The sol-gel process offers a versatile platform for developing inorganic and hybrid coatings, often utilizing metal alkoxides as precursors. Tetraethyl orthosilicate (TEOS) is a commonly employed precursor in sol-gel chemistry, facilitating the formation of silica-based materials and coatings nweurope.euwikipedia.orgsolubilityofthings.com. While direct applications of lead orthosilicate as a coating material are less extensively documented in the provided literature, related lead-containing silicate (B1173343) systems have demonstrated utility. For instance, the incorporation of lead oxide (PbO) into silicate coatings has been shown to enhance their hardness and scratch resistance google.com. Furthermore, studies on historical lead silicate glasses have explored silica (B1680970) coatings for preservation purposes, indicating that lead ions can influence the nature of silicate phases formed researchgate.net. The sol-gel method allows for the deposition of thin films with controlled compositions and properties, making it a promising avenue for developing lead-silicate-based coatings nweurope.euazonano.com.

Microstructural Control during Synthesis

The precise control over the microstructure of materials is paramount for tailoring their functional properties. In the context of nanoparticle synthesis, particularly through sol-gel methodologies, several parameters critically influence the resulting microstructure, including particle size, morphology, and phase purity nih.govacs.org.

Key parameters that govern microstructural development during sol-gel synthesis include:

Precursor Selection and Concentration: The choice of precursor, such as TEOS for silica, and its concentration directly impacts the hydrolysis and condensation rates, thereby influencing nucleation and growth processes acs.orgnih.gov.

Catalyst Type and Concentration: Alkaline agents like ammonia (B1221849) or various amines are frequently used as catalysts in sol-gel processes. Their concentration and type can significantly alter reaction kinetics, affecting particle size, morphology, and the degree of aggregation nih.govacs.orgresearchgate.net.

Reaction Conditions: Factors such as water content, pH, reaction temperature, and reaction time play crucial roles. For example, controlled water content can influence particle size and polydispersity, while elevated temperatures can accelerate reaction rates, potentially leading to larger particle sizes nih.govacs.org.

By systematically adjusting these parameters, researchers can engineer materials with desired microstructural features, such as specific particle sizes or even hollow structures, as demonstrated in silica nanoparticle synthesis acs.org.

Impact of Additives and Modifiers on Phase Development and Morphology

The introduction of additives or modifiers during the synthesis of silicate materials can significantly influence the resulting phase composition and morphology. In systems involving lead and silicates, the presence of other cations can lead to the formation of various silicate phases. For instance, in studies of lead silicate glasses, the presence of calcium and sodium ions led to the identification of calcium silicate (Ca₂SiO₄) and sodium calcium silicate (Na₂Ca₂(SiO₃)₃), while pure lead silicate compounds were not detected researchgate.net.

In the synthesis of orthosilicates, the molar ratio of metal oxide (MO) to silica (SiO₂) in precursor mixtures is a critical factor. High MO/SiO₂ ratios can promote the formation of crystalline metal oxides as intermediate stages, complicating the desired orthosilicate crystallization cas.cz. When lead compounds are introduced into other orthosilicate systems, such as lithium orthosilicate (Li₄SiO₄), lead can form a PbO phase and contribute to improved ceramic density when added as lead nitrate (B79036) sciopen.com. Furthermore, the use of TEOS as a stabilizing and modifying agent in the synthesis of composite materials, such as silica-coated iron oxide nanoparticles, highlights its role in influencing the structure and properties of the final product federalpolyilaro.edu.ng.

Nanostructure Engineering in Orthosilicate Composites

The fabrication of this compound (Pb₂SiO₄) at the nanoscale is achievable through controlled synthesis methods, with the sol-gel process being a prominent technique. Research has demonstrated the successful synthesis of pure Pb₂SiO₄ nanostructures using sol-gel methods with various amine-based alkaline agents researchgate.netresearchgate.netspringerprofessional.de. The choice of alkaline agent can influence the crystallite size, with average sizes reported around 18 nm in the presence of amines and approximately 34 nm when ammonia is used researchgate.net. Ethylenediamine, for example, has shown better performance in optimizing nanostructure formation compared to other amine agents researchgate.net.

The sol-gel approach is inherently suited for nanostructure engineering, enabling the creation of materials with exceptionally small crystallite sizes, often in the nanometer range scielo.br. Beyond pure this compound, orthosilicate structures can be integrated into composite materials. For example, silver-silver orthosilicate shell nanostructures have been developed within a silicate glass medium, exhibiting unique electrical properties attributed to the core-shell architecture uq.edu.au. The ability to control precursor ratios and reaction conditions in sol-gel synthesis allows for the fine-tuning of particle size, morphology, and phase purity, which are critical aspects of nanostructure engineering in both single-component and composite materials.

Compound List

this compound (Pb₂SiO₄)

Tetraethyl orthosilicate (TEOS)

Silica (SiO₂)

Lead oxide (PbO)

Calcium silicate (Ca₂SiO₄)

Sodium calcium silicate (Na₂Ca₂(SiO₃)₃)

Lithium orthosilicate (Li₄SiO₄)

Lead nitrate (Pb(NO₃)₂)

Ammonia

Ethylenediamine

Triethylenetetramine

Tetraethylenepentamine

Zirconium (Zr)

Lead Zirconate Titanate (PZT)

Iron oxide (Fe₃O₄)

Advanced Characterization Techniques for Structural Elucidation and Spectroscopic Analysis of Lead Orthosilicate Systems

Diffraction-Based Structural Probes

Diffraction techniques are indispensable for determining the atomic arrangement within crystalline materials. By analyzing the scattering of radiation, such as X-rays or neutrons, from the electron clouds or nuclei of atoms in a periodic lattice, one can deduce the crystal structure, including unit cell dimensions and atomic positions.

X-ray diffraction (XRD) is a primary and fundamental technique for the analysis of lead orthosilicate (B98303). It serves as a definitive method for identifying the crystalline phases present in a sample and for precisely refining the parameters of the crystal lattice. fiveable.memalvernpanalytical.com Each crystalline solid possesses a unique atomic arrangement, which gives rise to a characteristic diffraction pattern when exposed to X-rays, acting as a "fingerprint" for that specific phase. malvernpanalytical.commyscope.training

For lead orthosilicate, XRD analysis confirms its crystalline nature and allows for the determination of its unit cell parameters. The process involves directing a beam of monochromatic X-rays onto a powdered or single-crystal sample and measuring the angles and intensities of the diffracted beams. By comparing the experimental diffraction pattern to reference databases, such as those maintained by the International Centre for Diffraction Data (ICDD), unambiguous phase identification is achieved. myscope.trainingrigaku.com

Once the phase is identified, the precise dimensions of the unit cell can be determined through a process known as unit-cell refinement. ucl.ac.uk This involves adjusting the lattice parameters (a, b, c, α, β, γ) in a computational model until the calculated diffraction peak positions show the best possible match with the experimentally observed positions. High-angle diffraction data are particularly valuable for achieving high precision in these refinements. ucl.ac.uk Research on this compound has utilized XRD to establish its crystallographic properties, which are essential for understanding its physical and chemical behavior.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.85 |

| b (Å) | 7.55 |

| c (Å) | 13.01 |

| **β (°) ** | 114.9 |

| Z (Formula units per cell) | 8 |

Table 1: Representative crystallographic data for this compound (Pb₂SiO₄) obtained from X-ray diffraction studies. These parameters define the size and shape of the fundamental repeating unit of the crystal structure.

Furthermore, neutron diffraction is a powerful tool for analyzing atomic disorder. researchgate.net In the this compound structure, subtle positional disorder of the lead and oxygen atoms can occur. Neutron diffraction data can reveal the anisotropic nature of atomic vibrations and displacements, which appear as thermal ellipsoids in structural models. This information is crucial for understanding ionic conductivity and other temperature-dependent properties. By combining XRD and high-resolution neutron diffraction data in a joint refinement, a more complete and accurate structural model of this compound can be achieved, detailing not just the average atomic positions but also deviations from this ideal arrangement. nih.gov

Spectroscopic Investigations of Local Atomic Environments and Bonding

Spectroscopic techniques probe the interactions of electromagnetic radiation with matter to provide information about molecular vibrations and local atomic environments. For this compound, vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, is particularly insightful. thermofisher.comlabmanager.com These methods are complementary, as the selection rules governing a vibrational mode's activity in Raman scattering versus infrared absorption are different. spectroscopyonline.comcovalentmetrology.com

Both FTIR and Raman spectroscopy measure the vibrational energies of molecular bonds. labmanager.com In FTIR, the absorption of infrared light by the sample is measured, while Raman spectroscopy measures the inelastic scattering of monochromatic laser light. thermofisher.com The resulting spectra display peaks corresponding to specific vibrational modes, such as the stretching and bending of bonds, providing a molecular fingerprint of the material.

The structure of silicate (B1173343) materials is often described in terms of Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting a central [SiO₄] tetrahedron to other tetrahedra.

Q⁰ : Isolated [SiO₄] tetrahedra (orthosilicates)

Q¹ : Tetrahedra linked to one other tetrahedron (pyrosilicates or chains)

Q² : Tetrahedra linked to two others (chains or rings)

Q³ : Tetrahedra linked to three others (sheets)

Q⁴ : Fully polymerized three-dimensional network (e.g., quartz)

This compound (Pb₂SiO₄) is, by definition, a nesosilicate or orthosilicate, composed of discrete, isolated [SiO₄]⁴⁻ tetrahedra. nih.govresearchgate.net Vibrational spectroscopy is an excellent tool to confirm this high degree of network depolymerization. The spectra of this compound are characterized by the strong presence of bands associated with Q⁰ species and the absence of bands corresponding to Q¹, Q², or Q³ units. The dominant Raman bands for silicate glasses in the 800-900 cm⁻¹ region are typically assigned to the symmetric stretching vibrations of Si-O non-bridging oxygen bonds within Q⁰ units. The presence of intense features in this range, and a lack of features in the 950-1100 cm⁻¹ range (associated with Q¹ and Q² species), provides clear spectroscopic evidence of the isolated nature of the silicate tetrahedra in the Pb₂SiO₄ structure.

Raman and FTIR spectra provide detailed information on the specific bonding environments within this compound by identifying the characteristic vibrational frequencies of the Si-O and Pb-O bonds. The internal vibrations of the [SiO₄]⁴⁻ tetrahedron and the vibrations of the Pb²⁺ cations within the oxygen coordination sphere can be distinguished.

The main spectral regions and their assignments are:

800-1000 cm⁻¹: This region is dominated by Si-O stretching vibrations within the [SiO₄] tetrahedra. researchgate.net Asymmetric and symmetric stretching modes can often be resolved.

400-600 cm⁻¹: This region typically contains the O-Si-O bending and deformation modes of the silicate tetrahedra.

Below 400 cm⁻¹: Vibrations involving the heavier lead cations, specifically Pb-O stretching and bending modes, are found at lower frequencies.

The precise positions of these bands are sensitive to factors such as bond lengths, bond angles, and the coordination environment of the lead ions, making vibrational spectroscopy a sensitive probe of the local structure.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Technique |

| 800 - 950 | Si-O Stretching Vibrations (Q⁰ Species) | Raman, FTIR |

| 450 - 600 | O-Si-O Bending/Deformation Modes | Raman, FTIR |

| < 350 | Pb-O Lattice Vibrations/Stretching | Raman, FTIR |

Table 2: General assignments of vibrational bands in the Raman and FTIR spectra of this compound, corresponding to the primary bonding modes within the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si MAS NMR and 207Pb NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environment in amorphous and crystalline materials. For this compound systems, solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, provides invaluable insights into the structure and connectivity of the silicate network and the coordination of lead ions. The use of 29Si and 207Pb isotopes allows for a detailed, element-specific analysis of the glass structure.

Probing Silicon Connectivity and Non-Bridging Oxygen (NBO) Content

29Si MAS NMR is instrumental in characterizing the polymerization of the silicate network in this compound glasses. The chemical shift of the 29Si nucleus is highly sensitive to the number of bridging oxygen (BO) atoms connecting a given SiO4 tetrahedron to neighboring tetrahedra. This allows for the identification and quantification of different "Qn" species, where 'n' represents the number of bridging oxygens per tetrahedron (from n=0 to n=4).

The addition of lead oxide (PbO) to silica (B1680970) (SiO2) acts as a network modifier, leading to the breaking of Si-O-Si linkages and the formation of non-bridging oxygens (NBOs). This process is reflected in the 29Si MAS NMR spectra by a decrease in the proportion of highly connected Q4 species and a corresponding increase in less connected species (Q3, Q2, Q1, Q0). The presence of PbO strongly encourages a disproportionation reaction (2Qn ↔ Qn+1 + Qn-1), which is more pronounced than in alkali silicate systems fsu.edu. The concentration of NBOs is a critical factor influencing the glass's properties. A higher concentration of NBOs, specifically Si-O-2NBO groups (Q2 species), has been found to favor the bioactivity of certain silicate glasses by facilitating ion exchange and dissolution of the silica network nih.gov.

Table 1: 29Si NMR Chemical Shift Ranges for Qn Species in Silicate Glasses

| Qn Species | Description | Typical Chemical Shift Range (ppm) |

| Q4 | Silicon tetrahedron linked to four other tetrahedra via bridging oxygens. | -100 to -120 |

| Q3 | Silicon tetrahedron with three bridging oxygens and one non-bridging oxygen. | -85 to -95 |

| Q2 | Silicon tetrahedron with two bridging oxygens and two non-bridging oxygens. | -70 to -85 |

| Q1 | Silicon tetrahedron with one bridging oxygen and three non-bridging oxygens. | -60 to -75 |

| Q0 | Isolated silicon tetrahedron with four non-bridging oxygens. | -50 to -70 |

Note: Chemical shift ranges are approximate and can vary based on the specific composition of the glass.

Elucidation of Lead Coordination Environment and Site Symmetry

207Pb NMR spectroscopy provides direct information about the local environment of lead atoms, which can act as both network modifiers and formers in silicate glasses. Despite being a spin-1/2 nucleus, 207Pb solid-state NMR can be challenging due to its large chemical shift range and anisotropy fsu.edu. However, advanced techniques like two-dimensional isotropic-anisotropic correlation spectroscopy can yield detailed structural data nih.gov.

Studies on lead silicate glasses reveal the presence of pyramidal PbOn sites (where n is typically 3 or 4) with stereochemically active lone pairs of electrons fsu.edunih.gov. These covalent environments are characterized by Pb-O bond lengths ranging from 0.23 to 0.25 nm fsu.edunih.gov. The ratio of PbO3 to PbO4 sites shows a slight but consistent increase as the concentration of PbO in the glass rises fsu.edunih.gov. The 207Pb chemical shift is an extremely sensitive indicator of the local coordination environment nih.gov. Isotropic and anisotropic 207Pb NMR spectra indicate that the majority of these PbOn pyramids are connected to the silicate network through Pb-O-Si linkages fsu.edunih.gov. Pb-O-Pb linkages become a significant feature only in glasses with high PbO content (≥ 60 mol %) fsu.edunih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique ideal for examining the elemental composition and chemical states of atoms within the top few nanometers of a material's surface lehigh.educarleton.edu. In the study of this compound, XPS provides crucial information about surface chemistry, which can differ significantly from the bulk composition carleton.edu.

The technique works by irradiating the sample with X-rays, causing the emission of core-level electrons lehigh.edu. The binding energy of these emitted photoelectrons is characteristic of the element and its oxidation state carleton.edu. Small shifts in these binding energies, known as chemical shifts, provide detailed information about the local bonding environment of the element carleton.edulehigh.edu.

For this compound, XPS can be used to:

Determine Surface Composition: Quantify the relative amounts of lead, silicon, and oxygen on the surface. This is critical for understanding surface reactions, weathering, and leaching phenomena geoscienceworld.org.

Identify Chemical States: Distinguish between different oxidation states of lead (e.g., Pb2+, Pb4+) and identify different oxygen environments, such as bridging oxygens (Si-O-Si) and non-bridging oxygens (Si-O-Pb) lehigh.edu.

Analyze Surface Treatments: An example of its application is in studying the effects of hydrogen surface treatments on lead-silicate glass lehigh.edulehigh.edu.

Electron Spin Resonance (ESR) Spectroscopy for Defect Chemistry and Paramagnetic Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons stanford.eduwikipedia.orgyoutube.com. It is exceptionally sensitive for studying the defect chemistry and paramagnetic centers within the this compound glass network. These defects, which can be intrinsic or induced by irradiation, play a significant role in the material's optical and electronic properties.

In silicate systems, ESR can identify several key paramagnetic defects:

Trivalent Silicon Centers (Pb Centers): Often referred to as silicon "dangling bonds," these defects occur at the Si/SiO2 interface and consist of a silicon atom bonded to only three oxygen atoms stanford.edu.

E' Centers: These are typically holes trapped at oxygen vacancies within the glass network, resulting in an unpaired electron localized on a silicon atom that is back-bonded to three oxygen atoms stanford.edu.

Lead-Related Centers: Irradiation of lead-containing glasses can induce paramagnetic Pb3+ ions (with a 6s1 electronic configuration) from precursor Pb2+ ions. The analysis of the hyperfine structure from the 207Pb nucleus in the ESR spectrum can provide information about the stereochemistry of the original Pb2+ site researchgate.net.

By analyzing the g-factor and hyperfine coupling in an ESR spectrum, researchers can identify the specific nature of these defects and their local environment wikipedia.org.

X-ray Absorption Spectroscopy (XAS) for Local Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure around a specific absorbing atom, even in non-crystalline materials like glasses uu.nl. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: This region, close to the absorption edge, provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. The energy of the absorption edge is characteristic of a specific element, making the technique highly selective uu.nl. For this compound, Pb LIII-edge XANES can reveal the local electronic structure and coordination of lead ions researchgate.net.

EXAFS: The oscillations in the absorption coefficient at energies above the edge are analyzed to determine the types, distances, and number of neighboring atoms surrounding the absorbing atom uu.nl. This provides precise local structural information, such as Pb-O and Si-O bond lengths and coordination numbers. XAS studies have been used to characterize the tin environments in silicate glasses, showing, for example, that Sn4+ is typically found in SnO6 units with average Sn-O distances near 2.03 Å researchgate.net. A similar approach can be applied to determine the lead environment in lead orthosilicates.

XAS is invaluable for obtaining a detailed picture of the local environment of both lead and silicon atoms within the glass, complementing the longer-range structural information from other techniques.

Reflectance Spectroscopy for Surface Alteration Mechanisms

Reflectance spectroscopy, particularly in the visible/near-infrared (VNIR) range, is a non-destructive technique used to study the composition and physical state of a material's surface. It measures the light reflected from a surface as a function of wavelength. This technique is highly sensitive to the presence of specific chemical bonds and crystal structures, making it useful for investigating surface alteration and weathering processes in materials like this compound.

While direct studies on this compound are specific, the principles can be understood from its application to other silicate materials. For instance, studies on phyllosilicates have used reflectance spectroscopy to monitor physical alterations, such as changes in hydration state (structural OH- groups vs. adsorbed H2O) and the formation of X-ray amorphous material due to processes like grinding or weathering researchgate.net.

For this compound, reflectance spectroscopy could be employed to:

Monitor the formation of hydration layers or leaching products on the glass surface when exposed to environmental factors.

Detect changes in the coordination or oxidation state of lead ions near the surface, which can affect the reflectance spectrum.

Characterize the development of surface roughness or the deposition of secondary phases resulting from chemical reactions.

UV-VIS Spectrophotometry for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectrophotometry is a critical technique for investigating the electronic structure and optical properties of this compound glass systems. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, providing insights into the electronic transitions within the material. In lead silicate glasses, the light absorption and emission properties are primarily attributed to electronic transitions within the Pb²⁺ ions.

Studies on undoped lead silicate glasses have identified several strong charge transfer ultraviolet absorption bands. For a lead silicate glass with a composition of 75% PbO and 25% SiO₂, prominent absorption bands have been observed at approximately 205 nm, 270 nm, 310 nm, and 350 nm. researchgate.netnih.gov While some of the lower wavelength bands may be associated with trace impurities such as iron, the band around 350 nm and a subtle feature near 390 nm are correlated with the Pb²⁺ ions. nih.gov The presence of various structural groups and chromophores containing valence electrons with low excitation energy leads to the formation of broad, continuous absorption bands rather than sharp peaks, due to the superposition of rotational and vibrational transitions on the electronic transitions.

The concentration of lead oxide (PbO) in the silicate glass matrix significantly influences the optical behavior. An increase in PbO content typically causes a red shift in the optical transparency cutoff, meaning the absorption edge moves to longer wavelengths. This phenomenon is linked to changes in the glass network structure and the nature of the chemical bonds. The optical energy bandgap (Eg), a key parameter determining the electronic properties of the material, consequently decreases with higher concentrations of lead oxide. The relationship between composition and optical properties is crucial for tailoring lead silicate glasses for specific applications, such as nonlinear optical devices.

Table 1: UV-Vis Absorption Bands in Lead Silicate Glass (75% PbO, 25% SiO₂) researchgate.netnih.gov

| Absorption Band Maximum (λmax) | Attributed Transition/Species |

|---|---|

| ~205 nm | Charge Transfer (possibly with Fe³⁺ impurity contribution) |

| ~270 nm | Charge Transfer (possibly with Fe³⁺ impurity contribution) |

| ~310 nm | Charge Transfer (possibly with Fe³⁺ impurity contribution) |

| ~350 nm | Electronic transitions in Pb²⁺ ions |

Microscopic and Imaging Techniques for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and microstructure of this compound materials. By scanning a focused beam of electrons over a sample, SEM generates high-resolution images that reveal detailed information about surface features, particle size, and shape distribution. This technique is crucial for confirming the amorphous or crystalline nature of the synthesized materials and for understanding the effects of processing parameters on the final microstructure.

In the analysis of lead silicate glasses, SEM has been used to confirm the amorphous state of the material, often characterized by a lack of long-range order and the absence of distinct crystalline features on the micrograph. For powdered this compound samples, SEM analysis can reveal the morphology of the particles. For instance, studies on prepared lead silicate powders have shown agglomerates of irregularly shaped particles. In some preparations, a homogeneous surface has been observed, with an average particle diameter of around 100 nm. fau.de

SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), also provides qualitative and quantitative information about the elemental composition of the sample surface. This combination is powerful for verifying the intended stoichiometry and identifying the distribution of lead, silicon, and oxygen, as well as detecting any impurities or phase segregation within the microstructure. For example, in leached lead-doped cement samples, SEM/EDS has been used to reveal changes in surface morphology and a decrease in lead concentration on the leached surfaces. researchgate.net

Table 2: SEM Findings on the Morphology of Lead Silicate Systems

| Material System | Observed Features | Typical Magnification/Size | Source Findings |

|---|---|---|---|

| Lead Silicate Glass | Homogeneous surface | Average particle diameter ~100 nm | Confirmed amorphous nature and particle size. fau.de |

| Initial Lead Silicate Powder | Agglomerates of irregularly shaped particles | Not specified | Revealed initial powder morphology before further processing. nih.gov |

Transmission Electron Microscopy (TEM) for Nanoscale Features and Crystalline Defects

Transmission Electron Microscopy (TEM) offers unparalleled resolution for the investigation of nanoscale features and crystalline defects within this compound systems. By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal internal structure, crystallographic information, and the presence of imperfections that are not discernible with other techniques. High-Resolution TEM (HRTEM) allows for the direct imaging of atomic lattices, while Selected Area Electron Diffraction (SAED) provides crucial data on the crystal structure.

For lead silicate materials, TEM is instrumental in characterizing the atomic arrangement, especially in the transition from an amorphous glass to a crystalline ceramic. In the amorphous state, TEM images would show a lack of long-range periodic order, characteristic of glassy materials. researchgate.net Upon heat treatment or devitrification, TEM can be used to identify the nucleation and growth of crystalline phases within the glass matrix.

The analysis of crystalline defects is a key application of TEM. These defects, which include point defects, line defects (dislocations), planar defects (stacking faults), and volume defects (precipitates, voids), significantly influence the material's mechanical and electronic properties. eag.com While point defects are generally not observable by TEM, other defects are readily characterized. For example, dislocations appear as dark lines in bright-field images, and their nature can be determined through diffraction contrast analysis. In lead-containing oxide nanosheets, TEM has been used to identify distinct phases (e.g., litharge and massicot) and observe features such as moiré patterns, which arise from overlapping crystal lattices. Although specific studies focusing solely on this compound are limited, the principles of TEM analysis on related silicate and oxide systems are directly applicable for understanding its nanoscale structure and imperfections.

Table 3: Potential Nanoscale Features and Defects in this compound Systems Observable by TEM

| Feature/Defect Type | Description | Significance |

|---|---|---|

| Amorphous Structure | Lack of long-range atomic order, appearing as diffuse rings in SAED patterns. | Characteristic of the glassy state of this compound. |

| Nanocrystallites | Small crystalline regions embedded within an amorphous matrix. | Indicates the onset of crystallization (devitrification). |

| Dislocations | Line defects in the crystal lattice (e.g., edge, screw). | Affects mechanical properties like strength and ductility. eag.com |

| Stacking Faults | Planar defects representing an error in the stacking sequence of crystal planes. | Influences electronic and mechanical behavior. eag.com |

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Quantification

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional topographical images of a material's surface at the nanoscale. By scanning a sharp tip attached to a cantilever across the sample surface, AFM can precisely measure surface features and quantify roughness parameters, providing critical information that is not accessible through electron microscopy techniques.

In the study of this compound and related glass-ceramics, AFM is employed to characterize the surface texture and quantify its smoothness or irregularity. The analysis provides key roughness parameters, including the arithmetic average roughness (Ra), which is the mean of the absolute height deviations from a mean line, and the root mean square roughness (Rq). These parameters are vital for applications where surface finish is critical. For instance, a study on lead silicate glasses reported the attainment of a homogeneous surface with an average particle diameter around 100 nm, which can be further detailed by AFM's topographical mapping. fau.de

While specific AFM data on this compound is not widely published, studies on similar materials like lithium disilicate glass-ceramics demonstrate the utility of the technique. Different surface treatments, such as polishing, glazing, or grinding, result in significantly different surface topographies and roughness values. For example, polished surfaces exhibit the lowest roughness, while treatments like sandblasting or tribochemical applications can significantly increase the Ra values, creating a more textured surface. wikipedia.orgnasa.gov This type of quantitative analysis is crucial for understanding how processing affects the surface properties of lead silicate materials.

Table 4: Representative Surface Roughness (Ra) Values for Silicate-Based Ceramics under Different Surface Treatments (Data from Lithium Disilicate for illustrative purposes) wikipedia.orgnasa.gov

| Surface Treatment | Mean Ra Value (nm) | Description of Surface Topography |

|---|---|---|

| Control (Untreated) | 99.2 ± 52 | Relatively smooth baseline surface. |

| Hydrofluoric Acid Etching | 140.6 ± 74 | Increased roughness due to selective etching of the glass matrix. |

| Sandblasting (50 μm Al₂O₃) | 265.5 ± 140 | Significantly rougher surface with sharp peaks and valleys. |

Thermal and Thermochemical Characterization

Differential Scanning Calorimetry (DSC) for Glass Transition and Crystallization Phenomena

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal behavior of materials like this compound glass. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal events, such as the glass transition temperature (Tg) and crystallization temperatures (Tc).

The glass transition (Tg) is a reversible transition in amorphous materials from a hard, glassy state to a more rubbery, viscous state. frontiersin.orgaps.org In a DSC thermogram, the Tg appears as a step-like change in the heat flow signal. aps.org For lead silicate glass systems, the Tg is a critical parameter that defines the upper service temperature and processing window. Research has shown that the composition of the glass significantly affects its Tg. For instance, in a 50PbO-50SiO₂ glass, the glass transition temperature was determined to be 445 °C. Generally, increasing the content of network modifiers like PbO disrupts the silicate network, leading to a decrease in the glass transition temperature. Studies on lead-bismuth silicate glasses have reported Tg values in the range of 335–475 °С.

Upon further heating above the Tg, the amorphous material may undergo crystallization, which is an exothermic process observed as a peak on the DSC curve. The temperature at the peak of this exotherm is the crystallization temperature (Tc). The presence, number, and temperature of crystallization peaks provide information about the thermal stability of the glass and its tendency to devitrify. In some soda-lead-silicate glasses, multiple crystallization peaks have been observed, indicating a multi-stage crystallization process where different crystalline phases form at different temperatures.

Table 5: Thermal Properties of Lead Silicate and Related Glass Systems Measured by DSC

| Material System | Glass Transition Temp. (Tg) | Crystallization Temp. (Tc) | Key Findings |

|---|---|---|---|

| 50PbO-50SiO₂ Glass | 445 °C | Not specified | Determination of Tg for a binary lead silicate glass. |

| Soda-Lead-Silicate Glasses | 409-471 °C | 557-704 °C (multiple peaks) | Showed multi-stage crystallization; higher PbO content decreased crystallization tendency. |

| Lead-Bismuth Silicate Glasses | 335-475 °C | Not specified | Demonstrated a wide range of glass transition temperatures depending on composition. |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Pb₂SiO₄ |

| Lead(II) Oxide | PbO |

| Silicon Dioxide | SiO₂ |

| Litharge | PbO (tetragonal) |

| Massicot | PbO (orthorhombic) |

| Lithium Disilicate | Li₂Si₂O₅ |

Thermogravimetric Analysis (TGA-DTA) for Thermal Stability and Reaction Kinetics

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful, often coupled, techniques used to study the thermal behavior of materials. analytice.comslideshare.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA detects the temperature difference between a sample and an inert reference material. analytice.comeag.com This simultaneous analysis provides a comprehensive picture of thermal events, including phase transitions, decomposition, and solid-state reactions.

In the context of this compound, TGA-DTA is instrumental in determining its thermal stability, decomposition pathways, and reaction kinetics. cet-science.com By monitoring mass loss, researchers can identify the temperatures at which components of a lead silicate glass or ceramic volatilize. The DTA curve reveals whether these processes are endothermic (absorbing heat) or exothermic (releasing heat), providing insights into the nature of the transformations. eag.com For instance, the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of lead silicate glasses can be precisely determined.

Key applications and findings from TGA-DTA studies on lead silicate systems include:

Thermal Stability: Determining the temperature at which this compound begins to decompose or react with its environment.

Compositional Analysis: Quantifying the amount of volatile components or the products of thermal reactions. cet-science.com

Reaction Kinetics: Studying the rates and mechanisms of solid-state reactions involved in the synthesis or degradation of this compound. cet-science.com

Phase Transitions: Identifying glass transitions, crystallization events, and melting points in lead silicate glasses. eag.com

Interactive Data Table: Thermal Properties of a Hypothetical Lead Silicate Glass

| Thermal Event | Temperature (°C) | Mass Change (%) | DTA Peak |

| Glass Transition (Tg) | 450 | 0 | Endothermic |

| Crystallization (Tc) | 600 | 0 | Exothermic |

| Melting (Tm) | 850 | 0 | Endothermic |

| Decomposition Onset | 950 | -2.5 | Endothermic |

Advanced Analytical and Material Property Assessment

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of materials. azooptics.comeag.com It combines a high-temperature inductively coupled argon plasma source to atomize and ionize the sample with a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. azooptics.comeag.com This method is capable of detecting elements at trace and ultra-trace concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. azooptics.com

In the study of this compound and related materials, ICP-MS is invaluable for the precise quantification of lead, silicon, and other constituent or trace elements within various research matrices, including solids and solutions. eag.comnih.gov For instance, when investigating the durability of lead silicate glasses, ICP-MS is used to measure the concentration of lead and other elements that have leached into an aqueous solution. sadrn.comresearchgate.net This data is crucial for understanding the corrosion mechanisms and dissolution kinetics of the glass.

Key research applications of ICP-MS in the analysis of lead silicate systems:

Leaching Studies: Quantifying the amount of lead and other elements released from lead silicate glasses into solutions under various conditions (e.g., different pH, temperature, and time). lrmh.frresearchgate.net

Trace Element Analysis: Detecting and quantifying trace impurities or dopants within this compound materials, which can significantly influence their properties.

Stoichiometry Determination: Verifying the elemental composition and stoichiometry of synthesized lead silicate compounds.

Isotope Ratio Analysis: Measuring the isotopic ratios of lead, which can be useful in provenance studies of archaeological artifacts containing lead silicate glazes. rsc.org

Interactive Data Table: ICP-MS Analysis of Leachate from a Lead Silicate Glass

| Element | Concentration in Leachate (ppb) |

| Lead (Pb) | 150.2 |

| Silicon (Si) | 25.5 |

| Potassium (K) | 5.8 |

| Sodium (Na) | 2.1 |

Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion beam analysis technique used to determine the elemental composition and thickness of thin films. eag.commatestlabs.comwikipedia.org The technique involves bombarding a sample with a beam of high-energy ions, typically helium ions (alpha particles), and measuring the energy of the ions that are scattered backward from the sample. eag.comwikipedia.org The energy of the backscattered ions is dependent on the mass of the target atom and the depth at which the scattering event occurs. eag.com This allows for the creation of a depth profile of the elemental composition of the near-surface region of the material, typically up to a depth of about 1 micrometer. eag.commatestlabs.com

Key research findings and applications of RBS in lead silicate studies:

Thin Film Analysis: Determining the stoichiometry and thickness of lead silicate thin films deposited on various substrates. eag.com

Leaching and Corrosion Studies: Characterizing the formation and composition of altered surface layers on lead silicate glasses after exposure to corrosive environments. lrmh.frresearchgate.net For example, studies have shown the formation of a silicon-rich surface layer after leaching in acidic solutions. lrmh.frresearchgate.net

Diffusion Profiling: Measuring the depth distribution of elements that have diffused into or out of the lead silicate matrix.

Interface Analysis: Investigating the composition and structure of interfaces between lead silicate layers and other materials.

Interactive Data Table: RBS Depth Profile of a Leached Lead Silicate Glass

| Depth (nm) | Lead (Atomic %) | Silicon (Atomic %) | Oxygen (Atomic %) |

| 0 (Surface) | 10 | 30 | 60 |

| 50 | 15 | 28 | 57 |

| 100 | 20 | 25 | 55 |

| 200 (Bulk) | 33 | 17 | 50 |

The Brunauer-Emmett-Teller (BET) theory provides a method for calculating the specific surface area of a solid material based on the physical adsorption of a gas (typically nitrogen) on its surface. outermost-tech.comwikipedia.org The analysis involves measuring the amount of gas adsorbed onto the sample at various relative pressures at a constant temperature (usually the boiling point of liquid nitrogen, 77 K). wikipedia.org By applying the BET equation to the adsorption isotherm, the monolayer capacity of the adsorbate can be determined, which is then used to calculate the total surface area of the material. outermost-tech.com Further analysis of the adsorption and desorption isotherms can also provide information about the pore size distribution and pore volume of the material. outermost-tech.com

In the context of this compound, particularly in powdered or porous forms, BET analysis is essential for characterizing its surface properties. The surface area and porosity play a crucial role in various applications, including catalysis, adsorption, and in understanding the dissolution behavior of the material. A higher surface area generally leads to a faster dissolution rate.

Key applications of BET analysis for this compound materials:

Specific Surface Area Determination: Quantifying the total surface area per unit mass of powdered or porous this compound samples.

Porosity Analysis: Characterizing the pore volume and pore size distribution, which can influence the material's reactivity and diffusion properties.

Catalyst Characterization: For lead silicate-based catalysts, the surface area is a critical parameter that affects their activity and efficiency.

Dissolution Studies: Correlating the specific surface area with the dissolution kinetics of this compound in different media.

Interactive Data Table: BET Surface Area Analysis of a Porous Lead Silicate Material

| Parameter | Value |

| BET Surface Area (m²/g) | 25.4 |

| Total Pore Volume (cm³/g) | 0.08 |

| Average Pore Diameter (nm) | 12.6 |

Particle size distribution analysis is a critical technique for characterizing powdered materials, as the size and distribution of particles significantly influence their physical and chemical properties. researchgate.netats-scientific.comnexus-analytics.com.my Several methods are available for determining particle size, including sieve analysis, laser diffraction, and dynamic light scattering. elcanindustries.com Laser diffraction is a widely used technique that measures the angular distribution of light scattered by a sample of particles, which is then used to calculate the particle size distribution.

For this compound in powder form, understanding the particle size distribution is crucial for controlling its processing and performance in various applications. For example, in the manufacturing of ceramics and glasses, the particle size of the raw materials affects the sintering behavior and the properties of the final product. The dissolution rate of a powder is also strongly dependent on its particle size, with smaller particles generally dissolving faster due to their higher surface area-to-volume ratio. ats-scientific.com

Key aspects of particle size distribution analysis for this compound powders:

Process Control: Monitoring and controlling the particle size during milling and other processing steps to ensure consistent product quality.

Property-Function Relationship: Establishing the relationship between particle size and material properties such as reactivity, dissolution rate, and packing density.

Quality Assurance: Ensuring that the particle size distribution of this compound powders meets the specifications for a particular application.

Reporting Parameters: The results are often reported as D10, D50 (median), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the particles, by volume or number, are found. nexus-analytics.com.myyoutube.com

Interactive Data Table: Particle Size Distribution of a this compound Powder

| Parameter | Particle Size (µm) |

| D10 | 2.5 |

| D50 (Median) | 15.8 |

| D90 | 45.2 |

The durability of a glass refers to its ability to resist chemical attack from its environment, particularly from aqueous solutions. nih.gov For lead silicate glasses, understanding their durability and dissolution kinetics is of paramount importance, especially concerning the potential leaching of lead into the surroundings. nih.gov From a materials science perspective, these studies focus on the mechanisms of glass corrosion and the factors that influence the rate of dissolution.

The dissolution of lead silicate glass in an aqueous medium is a complex process that typically involves an ion-exchange reaction between modifier cations in the glass (like Pb²⁺) and H⁺ (or H₃O⁺) ions from the solution. sadrn.com This initial step is often followed by the hydrolysis of the silicate network. The rate of dissolution can be influenced by several factors, including the glass composition, the pH and temperature of the solution, and the formation of surface alteration layers. nih.gov

Key research findings on the durability and dissolution of lead silicate glasses:

Leaching Mechanisms: The release of lead from the glass is often controlled by a diffusion process. nih.govresearchgate.net

Influence of Composition: The chemical durability of lead silicate glasses can be enhanced by increasing the silica content. researchgate.net

Formation of Alteration Layers: During leaching, a hydrated, silica-rich layer can form on the glass surface, which can act as a barrier to further dissolution. sadrn.comlrmh.frresearchgate.net

Kinetic Modeling: The dissolution process can be described by kinetic models, which can help predict the long-term behavior of the glass. sadrn.com Studies have shown that the amount of lead and potassium removed from some lead silicate glasses has a linear dependence on the square root of time, indicative of a diffusion-controlled process. researchgate.net

Interactive Data Table: Dissolution Rate of a Lead Silicate Glass in Acetic Acid

| Temperature (°C) | Lead Dissolution Rate (g·m⁻²·day⁻¹) |

| 22 | 0.05 |

| 40 | 0.12 |

| 70 | 0.35 |

Theoretical and Computational Investigations of Lead Orthosilicate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can predict various properties of a material, including its bonding characteristics, band structure, and the nature of its chemical bonds.

In the context of silicate (B1173343) systems, DFT calculations have been effectively used to characterize structural and electronic properties. aps.org For a system like lead orthosilicate (B98303), DFT would be employed to understand the interactions between lead, silicon, and oxygen atoms. Calculations can reveal the nature of the Pb-O and Si-O bonds, distinguishing between ionic and covalent contributions. This is achieved by analyzing the charge density distribution, which shows how electrons are shared or transferred between atoms upon bond formation. youtube.com

DFT studies on analogous silicate materials, such as lithium silicates, have shown that the valence band properties are primarily determined by the 2p orbital electrons of oxygen. researchgate.net Similar calculations for lead orthosilicate would likely reveal the significant role of both lead and oxygen orbitals in the electronic structure. The band gap, a crucial electronic property determining the material's conductivity, can be calculated, indicating whether this compound behaves as an insulator or a semiconductor. aps.orgosti.gov For instance, DFT calculations on Li₂SiO₃ and Li₄SiO₄ determined band gaps of approximately 5.36 eV and 5.53 eV, respectively, classifying them as insulators. researchgate.net

Detailed analysis using DFT can also provide insights into the partial density of states (PDOS), which breaks down the total density of states into contributions from different atoms and orbitals (s, p, d). osti.gov This would clarify the specific roles of Pb, Si, and O orbitals in the valence and conduction bands, offering a complete picture of the electronic landscape of this compound. researchgate.netosti.gov Furthermore, DFT can be used to calculate binding energies between the silicate network and cations, providing a quantitative measure of the interaction strength. frontiersin.org

Table 1: Representative Data from DFT Calculations on Silicate Systems

| Property | Finding for Analogous Silicates (e.g., Li₄SiO₄) | Potential Insight for this compound |

|---|---|---|

| Band Gap | ~5.0 - 5.5 eV (Insulator) aps.orgresearchgate.net | Determination of its insulating or semiconducting nature. |

| Bonding | Clear distinction between bridging and non-bridging oxygen ions. aps.org | Characterization of Pb-O and Si-O bond covalency and ionicity. |

| Density of States | Valence band dominated by O 2p orbitals. researchgate.net | Understanding the contribution of Pb, Si, and O orbitals to the electronic bands. |

| Binding Energy | Quantified interaction strength between cations and silicate oligomers. frontiersin.org | Estimation of the stability of the Pb₂SiO₄ structure. |

Molecular Dynamics (MD) Simulations for Structural Dynamics and Melt Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the material's structural evolution, phase transitions, and thermodynamic properties over time.

In silicate melts, MD simulations have shown that increasing pressure can lead to a rearrangement of cation-oxygen bonds and changes in the coordination environment. researchgate.net For this compound melt, this would involve observing how the coordination of Si by O (typically tetrahedral, SiO₄) and Pb by O changes under different conditions. These structural rearrangements are key to understanding properties like viscosity and diffusivity, which are crucial for glass formation and industrial applications. researchgate.netsemanticscholar.org The simulations can also reveal phenomena like microphase separation and compositional heterogeneities within the melt. iaea.org

Table 2: Key Parameters Investigated in MD Simulations of Silicate Melts

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Pair Correlation Function (g(r)) | Describes the probability of finding an atom at a distance r from another atom. | Reveals average Pb-O, Si-O, and O-O bond lengths and coordination shells. mdpi.com |

| Coordination Number (CN) | The number of nearest neighbors to a central atom. | Determines the local geometry (e.g., SiO₄ tetrahedra) and how it changes with conditions. researchgate.net |

| Bond Angle Distribution | The distribution of angles between three bonded atoms (e.g., O-Si-O). | Characterizes the flexibility of the silicate network. mdpi.com |

| Diffusivity | The rate at which atoms move through the material. | Controls mobility and reaction rates in the melt. researchgate.net |

Ab Initio Calculations for Fundamental Properties and Interatomic Interactions

Ab initio (from first principles) calculations are a class of computational methods that rely on basic laws of quantum mechanics without the need for empirical parameters. These methods, including Hartree-Fock (HF) and post-HF methods, as well as DFT, provide highly accurate information on molecular structures, vibrational frequencies, and interatomic forces.

For this compound, ab initio calculations can be used to precisely determine the fundamental properties of small clusters representing the local structure of the material. For example, calculations on silicate systems have focused on accurately predicting the Si-O-Si bond angle, a critical parameter that governs the structure of larger silicate networks. scispace.com The results of such calculations can be compared with experimental data to validate the computational models. scispace.com

These methods are essential for understanding the nature of interatomic potentials—the forces between atoms. By calculating the potential energy surface, researchers can derive the forces that are subsequently used in larger-scale simulations like Molecular Dynamics. Ab initio studies can elucidate the extent of different types of interactions, such as p-d orbital interactions, which can influence bond angles and structural stability. scispace.com While computationally intensive, these calculations provide a foundational understanding of the chemical bonding and energetics that govern the macroscopic properties of this compound.

Computational Modeling of Crystallization and Nucleation Pathways

The process by which a material transforms from a disordered liquid or amorphous state to an ordered crystalline solid is known as crystallization, which begins with nucleation. Computational modeling is a vital tool for investigating these complex pathways at the atomic scale. nih.govmdpi.com

Simulations can explore both classical and non-classical nucleation pathways. nih.gov Classical nucleation theory involves the formation of a stable crystalline nucleus from a supersaturated solution or melt through the attachment of single atoms. nih.govucl.ac.uk However, computational studies have revealed more complex, multi-step mechanisms. nih.gov For a system like this compound, simulations could show crystallization proceeding through a two-step mechanism: the initial formation of a dense, disordered droplet, followed by structural ordering within this droplet to form the crystal. nih.gov

Computational methods like molecular dynamics and Monte Carlo simulations can track the evolution of atomic arrangements over time, allowing researchers to visualize the formation and growth of crystal nuclei. mdpi.com These models can predict nucleation rates and identify the specific crystal structures (polymorphs) that are most likely to form under given conditions. By analyzing the free energy landscape of the system, these simulations can identify the energy barriers to nucleation and the relative stability of amorphous versus crystalline phases, providing crucial insights into the glass-forming ability of this compound. ucl.ac.uk

Application of Machine Learning and Artificial Intelligence in Crystal Structure Prediction and Material Design

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as revolutionary tools in materials science, significantly accelerating the discovery and design of new materials. oaepublish.com One of the central challenges in materials science is predicting the stable crystal structure of a compound based solely on its chemical composition, a task for which ML models are exceptionally well-suited. nih.govresearchgate.net

For this compound, ML algorithms can be trained on large databases of known crystal structures, such as the Materials Project database. researchgate.netmdpi.com These trained models, often using techniques like artificial neural networks (ANNs) or graph neural networks (GNNs), can then predict the most likely and energetically favorable crystal structures for Pb₂SiO₄. oaepublish.commdpi.com This approach can rapidly screen a vast number of potential atomic arrangements, a task that would be prohibitively expensive using traditional first-principles calculations alone. mdpi.com

ML-based methods can also develop interatomic potentials, or "force fields," that can achieve DFT-level accuracy at a fraction of the computational cost. mdpi.com These ML force fields can then be used in large-scale molecular dynamics simulations to study material properties with high fidelity. oaepublish.com The integration of AI into the materials design workflow creates a powerful framework for predicting novel crystal structures and designing materials with tailored properties. nih.govmdpi.com

Table 3: Machine Learning Approaches in Crystal Structure Prediction

| Technique | Application | Benefit for this compound |

|---|---|---|

| Artificial Neural Networks (ANN) | Classify and predict crystal systems based on structural and chemical properties. mdpi.com | Rapidly identify likely crystal systems (e.g., monoclinic, orthorhombic) for Pb₂SiO₄. |

| Graph Neural Networks (GNN) | Learn relationships between atomic arrangements and material properties like energy. oaepublish.com | Efficiently screen vast numbers of candidate structures to find low-energy polymorphs. |

| Generative Models (e.g., VAEs, GANs) | Generate novel and plausible crystal structures. oaepublish.com | Discover previously unknown, potentially metastable, phases of this compound. |

| ML-driven Force Fields | Create accurate interatomic potentials from DFT data. oaepublish.com | Enable large-scale, high-accuracy simulations of this compound properties. |

Empirical Potential Structural Refinement (EPSR) Modeling for Amorphous Structures

While crystallography can solve the structure of well-ordered crystals, determining the atomic arrangement in amorphous materials like glasses is much more challenging. Empirical Potential Structural Refinement (EPSR) is a powerful simulation technique for generating three-dimensional structural models of disordered materials that are consistent with experimental diffraction data (from neutron or X-ray scattering). stfc.ac.uk

The EPSR method is a Monte Carlo simulation that starts with a reference interatomic potential. stfc.ac.ukoxfordneutronschool.org This potential is then perturbed or "refined" by the experimental data, driving the simulation to produce a structural model that simultaneously satisfies the laws of statistical mechanics and agrees with the measured structure factor. stfc.ac.ukoxfordneutronschool.org

For amorphous this compound glass, EPSR could be used to build a realistic 3D atomic model. This model would provide detailed structural information that is not directly accessible from the diffraction data alone, such as coordination number distributions, bond angle distributions, and the connectivity of the silicate network. oxfordneutronschool.orgnih.gov By analyzing the resulting atomic configurations, researchers can gain a deeper understanding of the short- and intermediate-range order that defines the glass structure and ultimately governs its physical properties. The technique is versatile and has been applied to various systems, from simple liquids to complex polymers and glassy alloys. nih.govjussieu.fr

Research on Functional Applications of Lead Orthosilicate Containing Materials

Advanced Ceramics and Glass-Ceramics Engineering

The incorporation of lead oxide into silicate (B1173343) networks is a cornerstone of manufacturing specialized glasses, ceramics, and glass-ceramics. These materials are engineered for specific thermal, mechanical, and structural properties, making them valuable in various high-performance applications.

Lead(II) oxide (PbO) plays a distinctive dual role in the structure of silicate glasses, acting as both a network modifier and, at higher concentrations, a network former. mdpi.comresearchgate.net This versatility is central to the unique properties of lead-containing glasses.

Network Modifier: At lower concentrations, Pb²⁺ ions function as network modifiers. mdpi.com They disrupt the continuous silicon-oxygen (Si-O-Si) network by creating non-bridging oxygens (NBOs). This action is similar to that of alkali ions, breaking down the rigidity of the silica (B1680970) structure. nih.gov This disruption lowers the viscosity and working temperature of the glass melt, making it easier to process. wikipedia.orgresearchgate.net

Network Former: At higher concentrations, lead begins to establish its own glass network characterized by Pb-O-Pb linkages. mdpi.com In this role, the Pb²⁺ ions, with their stereochemically active 6s² electron lone pair, occupy highly asymmetric sites and can form structural units like [PbO₄] tetrahedra. mdpi.comresearchgate.net This behavior allows for the creation of glasses with a very high lead content.

This dual functionality allows for the tailoring of glass properties. The addition of lead oxide significantly increases the refractive index and density of the glass compared to standard soda-lime or borosilicate glass. wikipedia.orgquora.com This high refractive index is responsible for the characteristic "sparkle" of lead crystal, as it increases specular reflection and the dispersion of light into its constituent colors. wikipedia.org

| Property | Soda-Lime Glass | Borosilicate Glass | Lead Crystal Glass | Source |

|---|---|---|---|---|

| Density (g/cm³) | ~2.4 | ~2.23 | ~3.1 to >4.0 | wikipedia.orgszphoton.com |

| Refractive Index (n) | ~1.5 | 1.51–1.54 | Up to 1.7 or higher | wikipedia.orgquora.com |

While lead oxide lowers the melting point of glass, lead can be incorporated into highly stable ceramic structures designed for high-temperature applications. great-ceramic.comllnl.gov The focus in these materials is the creation of stable crystalline phases that can immobilize lead and maintain structural integrity at elevated temperatures.

Research into the transformation of hazardous lead into stable aluminosilicate (B74896) ceramics provides a key example. In systems containing lead oxide and kaolin-based precursors, sintering at temperatures above 950°C leads to the formation of PbAl₂Si₂O₈ as the sole stable crystalline phase. researchgate.net This lead aluminosilicate demonstrates high intrinsic resistance to acid attack, indicating a stable matrix. researchgate.net The design strategy involves controlling the stoichiometry and sintering temperatures to ensure the lead is hosted within this durable crystal structure. researchgate.net Such materials are candidates for applications where thermal stability and chemical inertness are required. wikipedia.org

Microstructural engineering through controlled crystallization is a key strategy for transforming lead silicate glasses into glass-ceramics with superior mechanical and thermal properties. elantechnology.com This process involves heating the initial glass to a specific temperature to induce the formation of fine-grained crystals within the residual glass matrix.

The properties of the final glass-ceramic depend heavily on the crystalline phases that form. In lead silicate systems, different crystal phases of silica oxide (SiO₂) and lead oxide (PbO) can be developed depending on the initial composition and thermal treatment. researchgate.net By managing the nucleation and growth of these crystalline phases, it is possible to create a dense microstructure with minimal porosity. This process enhances properties such as mechanical strength and toughness, making the material significantly more robust than its amorphous glass counterpart. elantechnology.com The resulting materials find use in applications requiring high strength and durability, such as specialized seals and structural components. elantechnology.comresearchgate.net

Optical and Optoelectronic Material Research

The unique electronic structure of orthosilicate-based materials makes them excellent hosts for dopants used in optical and optoelectronic applications. They serve as the foundation for phosphors and as protective layers for enhancing the stability of other advanced optical materials.

Orthosilicates are widely used as host materials for phosphors due to their excellent thermal stability and chemical durability. kmu.edu.tr The specific luminescent properties are determined by the choice of dopant ions incorporated into the silicate crystal lattice.

Zinc Orthosilicate (B98303) (Zn₂SiO₄): Manganese-doped zinc orthosilicate (Zn₂SiO₄:Mn), also known as the mineral willemite, is a well-established green-emitting phosphor. acs.org The luminescence is attributed to a d-level spin-forbidden transition within the Mn²⁺ ions that substitute for Zn²⁺ in the crystal structure. acs.org The intensity of the green emission, typically centered around 535 nm, is highly dependent on the concentration of the manganese dopant. acs.org

Ti-doped Borophosphate Glasses: The addition of titanium dioxide (TiO₂) as a dopant in lead borophosphate glass systems can induce strong luminescence. sci-hub.box When excited by ultraviolet light, these glasses exhibit violet-blue emissions. sci-hub.boxresearchgate.net The emission peaks, observed around 420 nm, are assigned to charge-transfer transitions of Ti⁴⁺ ions and F-center emissions within the glass network. researchgate.net

| Host Material | Dopant | Typical Emission Center | Emission Color | Source |

|---|---|---|---|---|

| Zinc Orthosilicate (Zn₂SiO₄) | Manganese (Mn²⁺) | ~535 nm | Green | acs.org |

| Lead Borophosphate Glass | Titanium (Ti⁴⁺) | ~420 nm | Violet-Blue | sci-hub.boxresearchgate.net |

Lead halide perovskites are highly promising materials for optoelectronic applications like solar cells and LEDs due to their exceptional optical and electronic properties. royalsocietypublishing.orgacs.org However, their practical application is severely limited by their poor chemical stability in the presence of moisture and oxygen. researchgate.netnih.gov

A successful strategy to overcome this limitation is the encapsulation of perovskite nanocrystals within a protective shell, creating a core-shell structure. acs.org Silica (SiO₂) is an ideal shell material due to its excellent environmental stability, chemical inertness, and optical transparency. royalsocietypublishing.orgresearchgate.net This silica shell is often formed through the hydrolysis of orthosilicate precursors such as tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS). royalsocietypublishing.orgacs.org The precursor undergoes hydrolysis to form a cross-linked Si-O-Si network that coats the perovskite core. royalsocietypublishing.org This SiO₂ layer acts as a physical barrier, preventing environmental degradation of the perovskite core while preserving its high photoluminescence quantum yield. researchgate.netnih.gov Controlling the thickness of the silica shell is crucial for optimizing both stability and device performance. royalsocietypublishing.org

Energy-Related Materials Science

Investigations into Tritium (B154650) Breeding Materials (e.g., Lithium Orthosilicate composites)

Lithium orthosilicate (Li₄SiO₄) is a prominent ceramic candidate for tritium breeding materials in future fusion reactors, such as the International Thermonuclear Experimental Reactor (ITER). researchgate.netresearchgate.net Its appeal stems from a high lithium atom density, favorable tritium release characteristics, and a high melting temperature. researchgate.net Tritium, an isotope of hydrogen, is a key fuel component for fusion reactions and can be produced when neutrons interact with lithium-6 (B80805) (⁶Li). researchgate.netosti.gov The breeding blanket in a fusion reactor is designed to facilitate this process, ensuring a self-sufficient fuel cycle. researchgate.net

Research has focused on optimizing the properties of lithium orthosilicate to meet the demanding conditions within a reactor, which include structural stability and efficient tritium release. pnnl.gov One area of investigation involves the creation of composite materials to enhance its performance. Studies have explored the addition of neutron multipliers, such as lead (Pb), to improve the tritium breeding ratio. sciopen.compreprints.org Lead can undergo neutron-multiplying reactions, increasing the number of neutrons available to react with lithium and thereby boosting tritium production. preprints.org

| Pb Content (wt.%) | Effective Phase | Sintering Temperature | Achieved Relative Density | Key Finding |

|---|---|---|---|---|

| 2 | PbO | 1273 K | 90% | Increased ceramic density and improved densification process. |

| 5 | PbO | Not specified | Not specified | Investigated for mechanical property improvement. |

| 8 | PbO | Not specified | Not specified | Investigated for mechanical property improvement. |

Thermochemical Energy Storage (TcES) and Chemical Heat Pump (CHP) Systems

Thermochemical energy storage (TcES) is an advanced technology that stores thermal energy via reversible chemical reactions, offering high energy densities and the potential for long-term storage with minimal heat loss. mdpi.comteam-energy.nl This method is considered promising for applications such as solar thermal heating and industrial waste heat recovery. iea-shc.orgmdpi.com The process typically involves an endothermic decomposition reaction to store heat and an exothermic synthesis reaction to release it. mdpi.com

Within this field, the lithium orthosilicate/carbon dioxide (Li₄SiO₄/CO₂) reaction system has been proposed for high-temperature TcES and chemical heat pump (CHP) applications, operating at temperatures around 700 °C. researchgate.net The energy storage mechanism is based on the reversible carbonation of lithium orthosilicate. During the heat-releasing (exothermic) step, Li₄SiO₄ reacts with CO₂ to produce lithium carbonate (Li₂CO₃) and lithium metasilicate (B1246114) (Li₂SiO₃). researchgate.net The reverse reaction, the endothermic decomposition of these products back into Li₄SiO₄ and CO₂, is used to store heat. researchgate.net

Solid-State Electrolyte Development in Batteries (focusing on orthosilicate family advancements)

All-solid-state batteries (ASSBs) are a next-generation energy storage technology that replaces the flammable liquid electrolytes in conventional lithium-ion batteries with a solid electrolyte. leadintelligent.comresearchgate.net This substitution is expected to significantly enhance battery safety, stability, and energy density. voltcoffer.comuwa.edu.au Solid-state electrolytes (SSEs) offer numerous advantages, including non-flammability, greater thermal stability, and the ability to suppress lithium dendrite formation, which can cause short circuits in liquid-based systems. leadintelligent.comvoltcoffer.com

The development of inorganic solid electrolytes is a key area of research, with several classes of materials being investigated, including oxides, sulfides, and polymers. researchgate.netrsc.org Within the oxide-based electrolytes, the orthosilicate family of materials has been identified as a potential candidate. leadintelligent.com Specifically, lithium orthosilicate (Li₄SiO₄) is noted for its potential use as a stable solid electrolyte. leadintelligent.comwikipedia.org Oxide electrolytes are generally favored for their good thermal stability, wide electrochemical window, and high mechanical strength. researchgate.net